molecular formula C12H16Br2O B1269026 1-(Adamantan-1-yl)-2,2-dibromoethanone CAS No. 26525-25-7

1-(Adamantan-1-yl)-2,2-dibromoethanone

Cat. No.: B1269026
CAS No.: 26525-25-7
M. Wt: 336.06 g/mol
InChI Key: XDJXVMSXFQUDGZ-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-2,2-dibromoethanone is an organic compound featuring an adamantane moiety attached to a dibromoethanone group. Adamantane, a highly symmetrical and rigid polycyclic hydrocarbon, is known for its stability and unique structural properties. The incorporation of adamantane into various chemical compounds often enhances their stability and bioactivity, making them valuable in diverse scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-2,2-dibromoethanone typically involves the bromination of adamantanone derivatives. One common method includes the reaction of adamantanone with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate bromoadamantane, which is further brominated to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-yl)-2,2-dibromoethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-2,2-dibromoethanone involves its interaction with various molecular targets and pathways. The adamantane moiety enhances the compound’s stability and facilitates its binding to specific enzymes or receptors. The dibromoethanone group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the modulation of cellular processes, such as enzyme inhibition or activation, ultimately leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    1-(Adamantan-1-yl)-2-bromoethanone: A mono-brominated derivative with similar reactivity but different substitution patterns.

    1-(Adamantan-1-yl)ethanone: A non-brominated derivative with reduced reactivity compared to the dibromoethanone.

    1-(Adamantan-1-yl)-2-azidoethanone: A derivative with an azido group, exhibiting different reactivity and potential biological activities.

Uniqueness: 1-(Adamantan-1-yl)-2,2-dibromoethanone is unique due to the presence of two bromine atoms, which significantly influence its reactivity and potential applications. The dibromoethanone group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(1-adamantyl)-2,2-dibromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Br2O/c13-11(14)10(15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJXVMSXFQUDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352250
Record name 1-(adamantan-1-yl)-2,2-dibromoethanone
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Molecular Weight

336.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26525-25-7
Record name 2,2-Dibromo-1-tricyclo[3.3.1.13,7]dec-1-ylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26525-25-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(adamantan-1-yl)-2,2-dibromoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26525-25-7
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